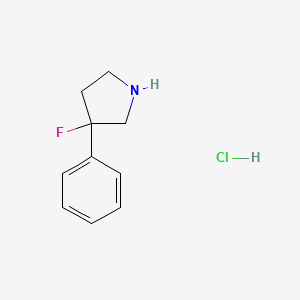

3-Fluoro-3-phenylpyrrolidine hydrochloride

Overview

Description

3-Fluoro-3-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 . It is primarily used for research purposes .

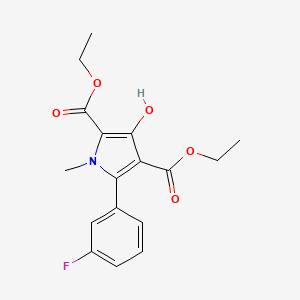

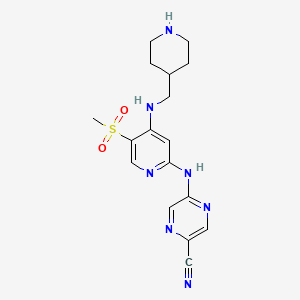

Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-phenylpyrrolidine hydrochloride consists of a pyrrolidine ring with a fluorophenyl group at the 3-position . The compound’s molecular formula is C10H13ClFN .Scientific Research Applications

Synthesis of Fluorinated Pyridines

3-Fluoro-3-phenylpyrrolidine hydrochloride: is utilized in the synthesis of fluorinated pyridines, which are compounds of significant interest due to their unique physical, chemical, and biological properties. These compounds have reduced basicity and are less reactive than their chlorinated and brominated analogues, making them valuable in various chemical syntheses .

Development of Imaging Agents

The compound is also instrumental in the development of 18 F-substituted pyridines , which are potential imaging agents for biological applications. These agents can be used in positron emission tomography (PET) scans for cancer diagnosis and other medical imaging techniques .

Agricultural Chemical Research

In agricultural chemical research, 3-Fluoro-3-phenylpyrrolidine hydrochloride serves as a precursor for the development of new agricultural products. The introduction of fluorine atoms into lead structures has been shown to improve physical, biological, and environmental properties of these products .

Pharmaceutical Applications

The fluorine atom’s presence in pharmaceuticals can significantly alter the drug’s properties, such as its metabolic stability and membrane permeability. Therefore, this compound is valuable for synthesizing fluorine-containing drugs, which constitute a significant portion of the drugs used in medical treatment .

Material Science

In material science, the compound can be used to create fluorinated materials with enhanced properties, such as increased resistance to solvents and chemicals, making them suitable for specialized applications .

Organic Synthesis

3-Fluoro-3-phenylpyrrolidine hydrochloride: is a key intermediate in organic synthesis, particularly in the preparation of complex molecules that require the introduction of a fluorine atom at a specific position in the molecular structure .

Mechanism of Action

Target of action

Pyrrolidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure and functional groups present in the compound .

Mode of action

The mode of action of pyrrolidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. Some pyrrolidine derivatives are known to inhibit enzymes, while others might act as agonists or antagonists at various receptors .

Biochemical pathways

Pyrrolidine derivatives can potentially affect a wide range of biochemical pathways, depending on their specific targets. For example, if a pyrrolidine derivative acts on a receptor involved in a signaling pathway, it could modulate the activity of that pathway .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, might have unique pharmacokinetic properties .

Result of action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Pyrrolidine derivatives could potentially have a wide range of effects, from modulating signal transduction to inhibiting enzymatic activity .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could potentially affect the activity of “3-Fluoro-3-phenylpyrrolidine hydrochloride” as well .

properties

IUPAC Name |

3-fluoro-3-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFNPVZBCJGMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-3-phenylpyrrolidine hydrochloride | |

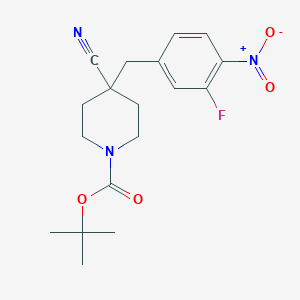

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)

![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)

![5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B1448134.png)

![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)

![7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1448144.png)